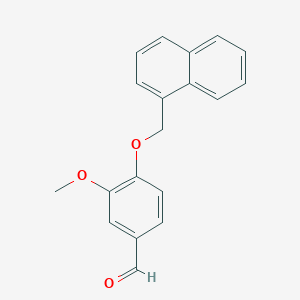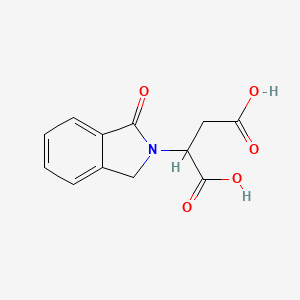![molecular formula C13H15NO3 B2694692 4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one CAS No. 2251053-94-6](/img/structure/B2694692.png)
4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochromic Properties and Photodegradation Studies
Studies have shown that spiro[indoline-oxazine] derivatives exhibit significant photochromic properties, where they change color upon exposure to UV light due to structural isomerization. For example, comparative studies on the photodegradation of spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives in solution under UV light have been carried out to understand their stability and photodegradation mechanisms. These studies suggest potential applications in the development of light-sensitive materials or coatings with improved fatigue resistance due to their ability to revert to their original state after the removal of the light source (Baillet, Giusti, & Guglielmetti, 1993).
Colorimetric Detection of Heavy Metals
Novel spirooxazine derivatives have been synthesized for the colorimetric detection of heavy metals such as mercury. These compounds show high sensitivity and selectivity towards mercury ions in solution, changing color in the presence of specific ions. This property is particularly useful for environmental monitoring and the development of sensors for the detection of heavy metal contamination in water sources. The specific structural changes upon binding with mercury ions highlight the potential for spirooxazine derivatives in chemical sensor applications (Pattaweepaiboon et al., 2020).
Corrosion Inhibition
Spiro compounds have also been investigated for their corrosion inhibition properties. Specific derivatives have shown effectiveness in preventing corrosion of metals in acidic solutions. This application is crucial for protecting industrial machinery and infrastructure from corrosive damage, thereby extending the lifespan of metal components in harsh environments. The mode of action typically involves the formation of a protective layer on the metal surface, which blocks corrosive substances from reacting with the metal (Yadav, Sinha, Kumar, & Sarkar, 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of spiro[indoline-naphthaline]oxazine derivatives and their photochromic behavior in different solvents have been subjects of research, demonstrating the versatility of spiro compounds in synthetic chemistry. These studies not only contribute to the fundamental understanding of spiro compound behaviors under various conditions but also pave the way for designing new materials with tailored properties for specific applications (Li, Pang, Wu, & Meng, 2015).
Properties
IUPAC Name |
4-methoxyspiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)13(12(15)14-9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFVYYBLRKIBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CCOCC3)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-12-(4-methoxyphenyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2694614.png)

![2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2694616.png)
![1-(4-{[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2694617.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2694619.png)
![2-{3-[4-(2-chlorophenyl)piperazine-1-carbonyl]azetidine-1-carbonyl}pyrazine](/img/structure/B2694620.png)


![N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2694625.png)



![Methyl 2-{[6-(2-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2694631.png)
